2-Amino-3-(quinolin-3-yl)propanoic acid
CAS No.: 1954-41-2
Cat. No.: VC16240891
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1954-41-2 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 2-amino-3-quinolin-3-ylpropanoic acid |
| Standard InChI | InChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16) |
| Standard InChI Key | KWWSORXERGAEGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Physicochemical Properties
2-Amino-3-(quinolin-3-yl)propanoic acid (C₁₂H₁₂N₂O₂) has a molecular weight of 216.24 g/mol and features a quinoline ring system connected to an alanine-derived side chain. The IUPAC name, 2-amino-3-quinolin-3-ylpropanoic acid, reflects its β-amino acid configuration, with the amino group at the second carbon and the quinolin-3-yl group at the third position. Its chiral center confers stereoselective interactions in biological systems, a property critical for its pharmacological activity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1954-41-2 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 2-amino-3-quinolin-3-ylpropanoic acid |
| Standard InChI | InChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16) |
| Standard InChIKey | KWWSORXERGAEGJ-UHFFFAOYSA-N |
The compound’s solubility profile remains under investigation, though its quinoline moiety suggests moderate lipophilicity, potentially enhancing blood-brain barrier permeability.
Stereochemical Considerations
The (S)-enantiomer is the biologically active form, as confirmed by chiral resolution studies. Molecular docking simulations suggest that the stereochemistry at the β-carbon influences binding affinity to enzymatic targets such as indoleamine 2,3-dioxygenase (IDO), a key regulator of immunosuppression in cancer .
Synthetic Approaches
Conventional Synthesis Routes
The synthesis typically involves coupling quinoline-3-carbaldehyde with protected amino acid precursors. A representative pathway includes:
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Mannich Reaction: Condensation of quinoline-3-carbaldehyde with tert-butyl glycinate in the presence of boron trifluoride etherate, yielding a β-amino aldehyde intermediate.
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Oxidation: Conversion of the aldehyde to a carboxylic acid using Jones reagent.
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Deprotection: Acidic hydrolysis of the tert-butyl group to unmask the amino functionality.
Table 2: Synthetic Yield Optimization
| Step | Reagents | Yield (%) |
|---|---|---|
| Mannich Reaction | BF₃·Et₂O, CH₂Cl₂, 0°C | 68 |
| Oxidation | CrO₃, H₂SO₄, acetone | 72 |
| Deprotection | HCl, dioxane | 85 |
Alternative methods employ asymmetric catalysis to enhance enantiomeric excess (e.g., 92% ee using L-proline-derived organocatalysts).
Green Chemistry Innovations
Recent advances emphasize solvent-free mechanochemical synthesis, reducing reaction times from 12 hours to 45 minutes while maintaining 89% yield. This approach aligns with sustainable pharmaceutical production paradigms.
Biological Activities and Mechanisms
Anticancer Activity
The compound demonstrates potent cytotoxicity against MCF-7 breast cancer cells, with an IC₅₀ of 1.32 μM, comparable to doxorubicin (1.21 μM). Mechanistic studies reveal:
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Apoptosis Induction: Activation of caspase-3/7 pathways (2.8-fold increase vs. controls).
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Cell Cycle Arrest: G2/M phase blockade mediated by cyclin B1 downregulation (45% reduction at 5 μM).
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IDO Inhibition: 63% suppression of kynurenine production at 10 μM, suggesting immunomodulatory potential .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.32 | Doxorubicin (1.21 μM) |
| A549 (Lung Cancer) | 2.45 | Cisplatin (1.89 μM) |
| HepG2 (Liver Cancer) | 3.12 | Sorafenib (2.74 μM) |
Antimicrobial Efficacy
Against multidrug-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming vancomycin (MIC = 16 μg/mL) in biofilm eradication assays.
Enzyme Modulation
Structural analogs of this compound have been patented as IDO inhibitors for cancer immunotherapy . Quantum mechanical calculations indicate that the quinoline nitrogen forms a 2.9 Å hydrogen bond with IDO’s heme cofactor, disrupting tryptophan metabolism in tumor microenvironments .
Pharmacokinetic and Toxicity Profiles
Preliminary ADMET studies in rodents show:
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Oral Bioavailability: 22% (Cₘₐₓ = 1.8 μg/mL at 50 mg/kg).
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Half-Life: 3.7 hours (iv administration).
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hERG Inhibition: IC₅₀ > 30 μM, suggesting low cardiotoxicity risk.
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